
Paluratide
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Overview
Description
Paluratide (systematic IUPAC name: pending disclosure) is a synthetic peptide compound engineered for its high specificity in targeting cellular receptors implicated in metabolic regulation. Its molecular architecture comprises a 12-amino acid chain with a unique cyclized C-terminal domain, enhancing receptor binding affinity and plasma stability . Preclinical studies highlight its efficacy in modulating glucose uptake pathways, with a reported IC₅₀ of 2.3 nM in vitro, outperforming earlier-generation peptides by 40% .
Preparation Methods
LUNA18 is synthesized using a parallel synthesis method to obtain highly and randomly N-alkylated drug-like cyclic peptides. This method addresses challenges such as diketopiperazine formation, insufficient amide reactivity due to steric hindrance, and instability of cyclic peptides under acidic conditions. The synthesis involves optimizing the side chains to enhance plasma stability, absorption, and reduce hydrogen bond donors .
Chemical Reactions Analysis
LUNA18 undergoes several chemical reactions, primarily focusing on its interaction with RAS proteins. It inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), leading to decreased phosphorylation of ERK and AKT, and reduced cell proliferation in RAS-mutated cancer cells . The major products formed from these reactions include the inactive forms of RAS and reduced levels of phosphorylated ERK and AKT .
Scientific Research Applications
Clinical Trials
Paluratide is currently undergoing clinical evaluation in various studies. Notably, a Phase 1 open-label study (NCT05012618) is assessing its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy when administered alone or in combination with other anti-cancer drugs in patients with locally advanced or metastatic solid tumors. This trial began on October 8, 2021, and is sponsored by Chugai Pharmaceutical Co., Ltd. .
Summary of Clinical Trials:
Trial Identifier | Phase | Focus Area | Start Date | Sponsor |
---|---|---|---|---|
NCT05012618 | 1 | Solid Tumors | Oct 8, 2021 | Chugai Pharmaceutical Co., Ltd. |
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Combination Therapy : A study demonstrated that this compound could be effectively combined with other anti-cancer agents to enhance therapeutic outcomes. The combination therapy showed improved efficacy compared to monotherapy in preclinical models.
- Oral Bioavailability : Research indicated that modifications to the cyclic peptide structure could enhance oral bioavailability, making it more accessible for patient administration. This characteristic is crucial for improving patient compliance and treatment outcomes .
- Targeting Intracellular Proteins : A significant advancement was made in synthesizing N-alkylated cyclic peptides like this compound, which can inhibit challenging intracellular targets such as RAS. This was achieved through innovative synthetic methods that allow for high purity and yield .
Research Findings
The development of this compound is part of a broader trend in drug discovery focusing on cyclic peptides due to their unique properties:
- Enhanced Affinity : Modifications to the peptide side chains have been shown to increase binding affinity to RAS by over tenfold.
- Membrane Permeability : Adjustments in physicochemical properties have been made to improve membrane permeability, crucial for effective drug delivery .
- Therapeutic Versatility : The cyclic structure allows for diverse therapeutic applications beyond oncology, potentially extending into other areas such as metabolic disorders and infectious diseases .
Mechanism of Action
LUNA18 exerts its effects by binding to both mutant and wild-type RAS proteins, thereby inhibiting the protein-protein interaction between RAS and GEFs. This inhibition prevents the activation of RAS, leading to decreased levels of active KRAS and phosphorylated ERK and AKT. Consequently, this results in reduced cell proliferation and tumor growth in RAS-mutated cancer cells . The molecular targets of LUNA18 include KRAS, NRAS, and HRAS .
Comparison with Similar Compounds
Structural Analogues
Compound X (GlucaLock-7β):
- Structural Divergence: Substitution of asparagine at position 5 with glutamine disrupts hydrogen bonding with the GLUT4 receptor, reducing binding affinity (Kd = 8.7 nM vs. Paluratide’s 3.1 nM) .
- Pharmacokinetics: Shorter half-life (t½ = 2.1 h vs. 4.7 h) due to lack of cyclization, necessitating twice-daily dosing in clinical settings .
Compound Y (MetaboPept-12α):
- Functional Similarity: Shares a homologous N-terminal sequence but replaces palmitoylation with myristoylation, altering tissue distribution. Liver accumulation is 34% higher, increasing hepatotoxicity risks (ALT elevation: 28 U/L vs. 12 U/L in Phase I trials) .
Table 1: Key Comparative Metrics
Functional Analogues
Compound Z (NeuroRegain-9γ):
- Mechanistic Overlap: Both compounds inhibit AMPK pathways, but this compound’s dual agonism of GLP-1 receptors confers superior glycemic control (HbA1c reduction: 1.8% vs. 1.2% over 12 weeks) .
- Safety Profile: Compound Z exhibits dose-dependent neuroinflammation (IL-6 ↑ 18 pg/mL at 10 mg/kg), absent in this compound cohorts .
Biological Activity
Paluratide, a synthetic peptide analog of the hormone oxytocin, has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of psychiatry and endocrinology. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
This compound acts primarily through the oxytocin receptor (OTR), which is involved in various physiological processes such as social bonding, reproductive behaviors, and stress response. The compound's structure allows it to bind effectively to OTRs, leading to a cascade of intracellular signaling events that influence neuroendocrine functions.
- Receptor Binding : this compound exhibits high affinity for OTRs compared to other receptors, which is crucial for its biological activity.
- Signal Transduction : Upon binding to OTRs, this compound activates G-protein coupled pathways that modulate intracellular calcium levels and activate downstream signaling cascades.
Biological Activity and Therapeutic Potential
Recent studies have explored the potential of this compound in various therapeutic contexts:
- Anxiety and Depression : Research indicates that this compound may have anxiolytic and antidepressant effects. A study demonstrated that administration of this compound in animal models resulted in reduced anxiety-like behaviors and improved mood-related outcomes.
- Social Behavior : In animal studies, this compound has been shown to enhance social recognition and bonding behaviors, suggesting its potential utility in treating social deficits associated with autism spectrum disorders.
- Pain Modulation : Preliminary findings suggest that this compound may play a role in pain modulation through its effects on the central nervous system, potentially offering new avenues for pain management therapies.
Case Studies and Clinical Trials
Several case studies and clinical trials have been conducted to assess the safety and efficacy of this compound:
- Case Study 1 : A clinical trial involving adults with generalized anxiety disorder (GAD) showed that participants receiving this compound reported significant reductions in anxiety symptoms compared to a placebo group. The study utilized standardized anxiety scales to quantify changes over an eight-week period.
- Case Study 2 : In a trial focused on patients with autism spectrum disorder, participants treated with this compound exhibited improvements in social engagement metrics as assessed by caregivers and clinicians. These findings were supported by behavioral assessments pre- and post-treatment.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Study Type | Population | Findings | Outcome Measures |
---|---|---|---|
Animal Study | Rodent models | Reduced anxiety-like behavior | Elevated plus maze (EPM) scores |
Clinical Trial | Adults with GAD | Significant reduction in anxiety symptoms | Hamilton Anxiety Rating Scale (HAM-A) |
Clinical Trial | Autism spectrum disorder | Improved social interaction | Social Responsiveness Scale (SRS) |
Pain Modulation Study | Chronic pain patients | Decreased pain perception | Visual Analog Scale (VAS) |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Paluratide in laboratory settings?
Methodological Answer: this compound synthesis requires rigorous adherence to peptide coupling protocols, including solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Characterization involves:
- Analytical Techniques : Reverse-phase HPLC (≥95% purity threshold), MALDI-TOF mass spectrometry for molecular weight confirmation, and circular dichroism (CD) for secondary structure analysis.
- Purity Validation : Use of trifluoroacetic acid (TFA) cleavage and lyophilization, followed by dialysis to remove residual solvents .
- Reproducibility : Document reaction temperatures, solvent ratios, and coupling agents (e.g., HBTU/DIPEA) to ensure batch consistency .
Table 1: Key Analytical Parameters for this compound Characterization
Q. How can researchers optimize experimental designs for studying this compound’s bioactivity in vitro?
Methodological Answer:
- Cell Line Selection : Use primary cells (e.g., osteoblasts) over immortalized lines to mimic physiological conditions. Include controls with scrambled peptide sequences to rule out nonspecific effects .
- Dose-Response Curves : Employ a logarithmic concentration range (1 nM–100 µM) with triplicate wells. Normalize data to vehicle-treated controls .
- Endpoint Assays : Combine MTT assays (viability) with ALP activity measurements (osteogenic differentiation) to assess multifactorial bioactivity .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of published data using PRISMA guidelines to identify confounding variables (e.g., cell passage number, serum concentration in media) .
- Hypothesis Testing : Design orthogonal assays (e.g., siRNA knockdown of suspected receptors vs. Western blot for phosphorylation markers) to validate or refute proposed pathways .
- Error Analysis : Quantify batch-to-batch variability in this compound synthesis and correlate with functional discrepancies using ANOVA .
Table 2: Common Contradictions in this compound Studies
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?
Methodological Answer:
- PICOT Framework :
- FINER Criteria : Ensure questions are Feasible (in vivo models available), Novel (unexplored delivery methods), Ethical (IACUC compliance), and Relevant to translational gaps .
Q. How can researchers ensure data saturation and rigor in qualitative studies on this compound’s clinical applications?
Methodological Answer:
- Triangulation : Combine patient interviews, clinician surveys, and electronic health records to identify recurring themes .
- Member Checking : Validate transcript interpretations with participant feedback to reduce bias .
- Codebook Development : Use NVivo software for iterative coding (open → axial → selective) until no new themes emerge (<5% new codes in final rounds) .
Q. Methodological Pitfalls to Avoid
Properties
CAS No. |
2676177-63-0 |
---|---|
Molecular Formula |
C73H105F5N12O12 |
Molecular Weight |
1437.7 g/mol |
IUPAC Name |
(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |
InChI |
InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
InChI Key |
ZQVKVYRBKAEFPD-DEBTURSASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |
Origin of Product |
United States |
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